molecular formula C18H20N2O3S B5839743 2-[N-(benzenesulfonyl)-2-methylanilino]-N-cyclopropylacetamide

2-[N-(benzenesulfonyl)-2-methylanilino]-N-cyclopropylacetamide

Cat. No.: B5839743
M. Wt: 344.4 g/mol
InChI Key: ZEPWNPAHDQJNAU-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-methylanilino]-N-cyclopropylacetamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their ability to inhibit various enzymes and their potential as therapeutic agents .

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-2-methylanilino]-N-cyclopropylacetamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with 2-methylaniline to form N-(benzenesulfonyl)-2-methylaniline. This intermediate is then reacted with cyclopropylacetyl chloride in the presence of a base to yield the final product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-2-methylanilino]-N-cyclopropylacetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-methylanilino]-N-cyclopropylacetamide involves the inhibition of specific enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in the proliferation of cancer cells that overexpress this enzyme .

Comparison with Similar Compounds

2-[N-(benzenesulfonyl)-2-methylanilino]-N-cyclopropylacetamide can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and biological activity not found in simpler analogs .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methylanilino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-7-5-6-10-17(14)20(13-18(21)19-15-11-12-15)24(22,23)16-8-3-2-4-9-16/h2-10,15H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPWNPAHDQJNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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